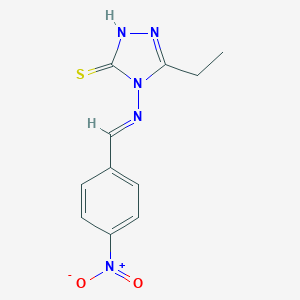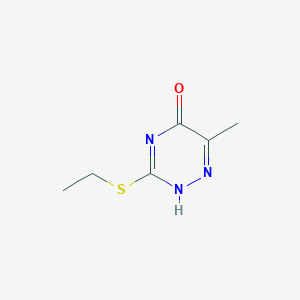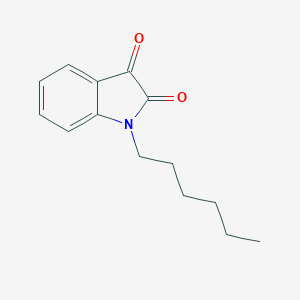
1-(3,4-Dimethoxyphenyl)sulfonylpyrrolidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(3,4-Dimethoxyphenyl)sulfonylpyrrolidine is a chemical compound that has garnered significant attention in the scientific community due to its potential therapeutic and industrial applications. This compound features a pyrrolidine ring, which is a five-membered nitrogen-containing heterocycle, and a 3,4-dimethoxyphenylsulfonyl group attached to it . The unique structure of this compound makes it a valuable scaffold in medicinal chemistry and other scientific fields.
Vorbereitungsmethoden
The synthesis of 1-(3,4-Dimethoxyphenyl)sulfonylpyrrolidine typically involves the functionalization of preformed pyrrolidine rings. One common synthetic route includes the reaction of pyrrolidine with 3,4-dimethoxybenzenesulfonyl chloride under basic conditions . The reaction conditions often involve the use of a base such as triethylamine or sodium hydroxide to facilitate the nucleophilic substitution reaction. Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity of the final product .
Analyse Chemischer Reaktionen
1-(3,4-Dimethoxyphenyl)sulfonylpyrrolidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions are common, where the sulfonyl group can be replaced by other nucleophiles under appropriate conditions.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used but often include derivatives with modified functional groups .
Wissenschaftliche Forschungsanwendungen
1-(3,4-Dimethoxyphenyl)sulfonylpyrrolidine has a wide range of scientific research applications:
Chemistry: It serves as a versatile intermediate in the synthesis of various bioactive molecules and complex organic compounds.
Biology: The compound is used in the study of enzyme inhibition and receptor binding due to its ability to interact with biological macromolecules.
Medicine: It has potential therapeutic applications, particularly in the development of drugs targeting specific enzymes or receptors.
Industry: The compound is utilized in the production of specialty chemicals and materials with unique properties.
Wirkmechanismus
The mechanism of action of 1-(3,4-Dimethoxyphenyl)sulfonylpyrrolidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s sulfonyl group can form strong interactions with active sites of enzymes, leading to inhibition or modulation of enzyme activity . Additionally, the pyrrolidine ring can enhance binding affinity and selectivity towards certain receptors, influencing various biological pathways .
Vergleich Mit ähnlichen Verbindungen
1-(3,4-Dimethoxyphenyl)sulfonylpyrrolidine can be compared with other similar compounds, such as:
Pyrrolidine-2-one: Another pyrrolidine derivative with different functional groups, used in similar applications but with distinct properties.
Pyrrolidine-2,5-diones: Compounds with two carbonyl groups, offering different reactivity and biological activity profiles.
Prolinol: A hydroxylated pyrrolidine derivative, commonly used in asymmetric synthesis and catalysis.
The uniqueness of this compound lies in its specific functional groups, which confer unique reactivity and binding properties, making it a valuable compound in various scientific fields .
Eigenschaften
IUPAC Name |
1-(3,4-dimethoxyphenyl)sulfonylpyrrolidine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO4S/c1-16-11-6-5-10(9-12(11)17-2)18(14,15)13-7-3-4-8-13/h5-6,9H,3-4,7-8H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VMGCIRQIOSUXBQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)S(=O)(=O)N2CCCC2)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401332379 |
Source


|
| Record name | 1-(3,4-dimethoxyphenyl)sulfonylpyrrolidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401332379 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
271.33 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
32.7 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID47202857 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
226544-96-3 |
Source


|
| Record name | 1-(3,4-dimethoxyphenyl)sulfonylpyrrolidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401332379 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![4-[(2,6-dichlorobenzylidene)amino]-2,4-dihydro-3H-1,2,4-triazole-3-thione](/img/structure/B362777.png)
![6-Amino-4-(3-fluorophenyl)-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B362779.png)



![2-chloro-N-(6-sulfamoylbenzo[d]thiazol-2-yl)benzamide](/img/structure/B362794.png)

![3-(6-nitro-1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)propanoic acid](/img/structure/B362798.png)

![Diethyl 3-methyl-5-{[3-(4-morpholinyl)propanoyl]amino}-2,4-thiophenedicarboxylate](/img/structure/B362813.png)
![Methyl 5-{acetyl[(4-chlorophenyl)sulfonyl]amino}-2-methyl-1-benzofuran-3-carboxylate](/img/structure/B362814.png)


![(E)-3-(4-bromophenyl)-2-(1-methyl-1H-benzo[d]imidazol-2-yl)acrylonitrile](/img/structure/B362821.png)
